2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one
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Overview
Description
2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[55]undec-10-en-9-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-5-(1-methylpropen-1-yl)tetrahydrofuran
- Cyclopropane, 1,1-dimethyl-2-(2-methyl-2-propenyl)-
- 1,1-Dimethyl-2-propenyl acetate
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)-
Uniqueness
2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.
Properties
Molecular Formula |
C14H20O4 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(4S,6R)-4-but-3-en-2-yl-2,2-dimethyl-1,3,7-trioxaspiro[5.5]undec-10-en-9-one |
InChI |
InChI=1S/C14H20O4/c1-5-10(2)12-8-14(18-13(3,4)17-12)7-6-11(15)9-16-14/h5-7,10,12H,1,8-9H2,2-4H3/t10?,12-,14-/m0/s1 |
InChI Key |
KYPWBFKXFSNVIA-NVAMKISNSA-N |
Isomeric SMILES |
CC(C=C)[C@@H]1C[C@]2(C=CC(=O)CO2)OC(O1)(C)C |
Canonical SMILES |
CC(C=C)C1CC2(C=CC(=O)CO2)OC(O1)(C)C |
Origin of Product |
United States |
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